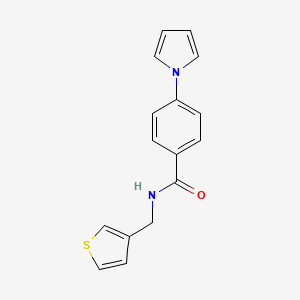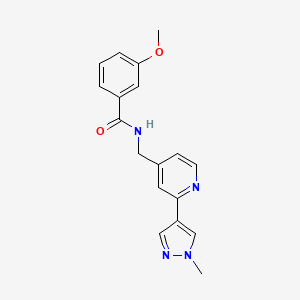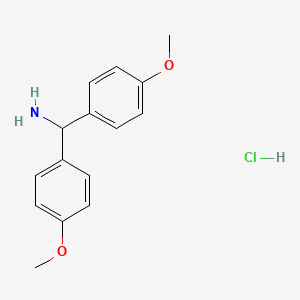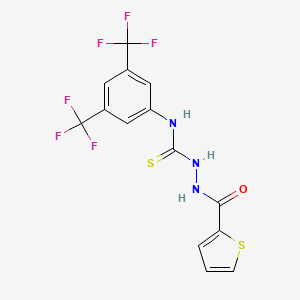![molecular formula C18H25NO5S2 B3009336 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 1705783-74-9](/img/structure/B3009336.png)
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C18H25NO5S2 and its molecular weight is 399.52. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rh(I)-Catalyzed Reactions
The Rh(I)-catalyzed Pauson–Khand reaction (PKR) using derivatives of 1-phenylsulfonyl and azabicyclo[3.2.1]octane highlights the potential of this compound in organic synthesis. These reactions produce bicyclic compounds, indicating the versatility of such compounds in chemical transformations (Inagaki, Kawamura, & Mukai, 2007).
Muscarinic Receptor Ligands
Compounds similar to the one have been studied as ligands for the muscarinic acetylcholinergic receptor (mAChR). These studies focus on the binding affinity and subtype specificity of various stereoisomers to mAChR, offering insights into receptor-ligand interactions and potential applications in neuroscience (McPherson et al., 1995).
Atom-Transfer Radical Cyclizations
Research involving methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate and its reaction with N-BOC-allylamine to form substituted 3-azabicyclo[3.3.0]octanes demonstrates the use of azabicyclo[3.2.1]octane derivatives in radical cyclizations. This can lead to the synthesis of complex molecular structures, useful in various chemical syntheses (Flynn, Zabrowski, & Nosal, 1992).
Antagonists of C-C Chemokine Receptor 5 (CCR5)
A series of sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds show promise as antagonists of CCR5, which is involved in HIV-1 cell entry. This suggests potential applications in developing novel antiviral agents (Supuran, 2011).
Crystal Structure Characterization
The crystal structure of compounds including azabicyclo[3.2.1]octane derivatives has been analyzed, revealing details about their molecular conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Yang et al., 2008).
Synthesis of Optically Active Derivatives
Research into the synthesis of optically active derivatives based on azabicyclo[3.2.1]octane, as seen in the study of perhydrofuro[2,3-b]furan derivatives, demonstrates the compound's utility in creating biologically active molecules (Uchiyama et al., 2001).
1,3-Dipolar Cycloadditions
The compound's utility in 1,3-dipolar cycloadditions, producing bicyclic olefins, further exemplifies its value in synthetic chemistry (Taniguchi, Ikeda, & Imoto, 1978).
Propriétés
IUPAC Name |
1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5S2/c1-25(21,22)16-8-3-13(4-9-16)5-10-18(20)19-14-6-7-15(19)12-17(11-14)26(2,23)24/h3-4,8-9,14-15,17H,5-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBYVNYOKMNGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

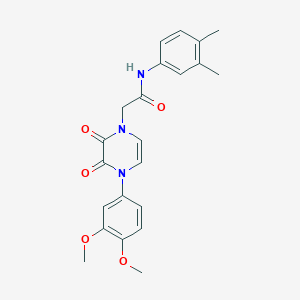
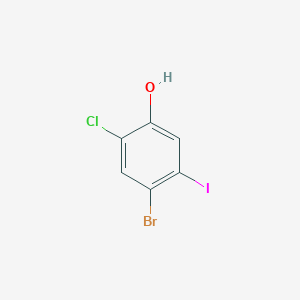
![(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile](/img/structure/B3009258.png)
![5-((2,5-dimethylbenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3009260.png)
![4-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B3009261.png)
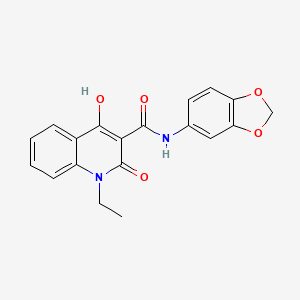
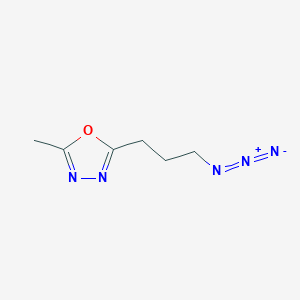
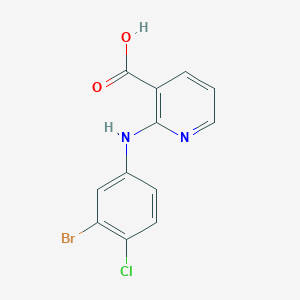
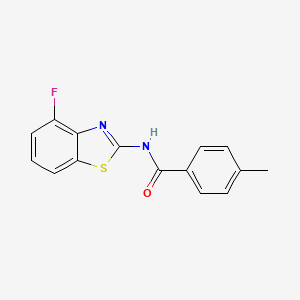
![4,6-Dihydrothieno[3,4-b]furan-3-carboxylic acid 5,5-dioxide](/img/structure/B3009270.png)
